1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine
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Overview
Description
1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine is an organic compound with the molecular formula C10H22N2. It is a cyclohexane derivative with an amino group and an isopropyl group attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with isopropylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Cyclohexanone and isopropylamine.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
Isopropylamine: An amine with an isopropyl group attached to the nitrogen atom.
N-Methylcyclohexylamine: A methylated derivative of cyclohexylamine.
Uniqueness
1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring and an isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-[(propan-2-ylamino)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12-8-10(11)6-4-3-5-7-10/h9,12H,3-8,11H2,1-2H3 |
InChI Key |
LSQMBPVRMDGQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1(CCCCC1)N |
Origin of Product |
United States |
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